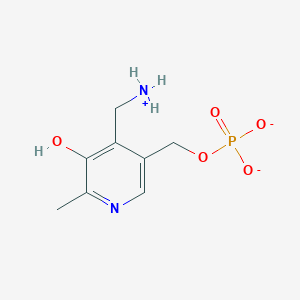

Pyridoxamine 5'-phosphate(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O5P- |

|---|---|

Molecular Weight |

247.16 g/mol |

IUPAC Name |

[4-(azaniumylmethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate |

InChI |

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14)/p-1 |

InChI Key |

ZMJGSOSNSPKHNH-UHFFFAOYSA-M |

SMILES |

CC1=NC=C(C(=C1O)C[NH3+])COP(=O)([O-])[O-] |

Canonical SMILES |

CC1=NC=C(C(=C1O)C[NH3+])COP(=O)([O-])[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversion Pathways of Pyridoxamine 5 Phosphate 1

De Novo Biosynthetic Pathways for Vitamin B6 Precursors

Organisms capable of de novo vitamin B6 synthesis, such as bacteria, archaea, fungi, and plants, utilize one of two distinct pathways. wiley.comnih.govmedcraveonline.com These pathways generate the foundational pyridine (B92270) ring structure of vitamin B6, ultimately leading to the production of Pyridoxal (B1214274) 5'-phosphate (PLP), the most biologically active form. portlandpress.comwikipedia.org

The DXP-dependent pathway is well-characterized in γ-proteobacteria, most notably Escherichia coli. wiley.comnih.govnih.gov This pathway involves the convergence of two separate branches to form the vitamin B6 ring. wikipedia.org In one branch, 1-deoxy-D-xylulose 5-phosphate (DXP) is synthesized from glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) by the enzyme DXP synthase. portlandpress.comwiley.com The other branch begins with d-erythrose (B157929) 4-phosphate (E4P), which is converted in a series of steps to 4-phosphohydroxy-L-threonine (4PHT). wiley.comnih.gov

The key condensation reaction is catalyzed by pyridoxine (B80251) 5′-phosphate (PNP) synthase (PdxJ), which joins DXP and the unstable product of the PdxA-catalyzed reaction, 3-amino-1-hydroxyacetone phosphate (B84403), to form pyridoxine 5′-phosphate (PNP). portlandpress.comwikipedia.orgnih.gov The final step in this de novo pathway is the oxidation of PNP to the active cofactor PLP, a reaction catalyzed by the FMN-dependent enzyme pyridoxine 5′-phosphate oxidase (PdxH/PNPOx). portlandpress.comwiley.comnih.gov

The majority of organisms that synthesize vitamin B6, including plants, fungi, archaea, and most bacteria, utilize a DXP-independent pathway. portlandpress.comwiley.comnih.gov This evolutionarily older pathway is characterized by two genes, pdx1 (also known as pdxS) and pdx2 (also known as pdxT). portlandpress.comnih.govnih.gov These two enzymes form a complex, now referred to as PLP synthase, which directly catalyzes the formation of PLP. portlandpress.com

This pathway uses precursors from central metabolism, specifically glycolysis and the pentose (B10789219) phosphate pathway. portlandpress.compnas.org The substrates for PLP synthase are a pentose (ribose 5-phosphate or ribulose 5-phosphate), a triose (glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), and glutamine. pnas.orgwiley.comnih.gov The Pdx2 subunit functions as a glutaminase, hydrolyzing glutamine to provide the ammonia (B1221849) required by the Pdx1 synthase subunit for the ring formation. portlandpress.comnih.gov

| Feature | DXP-Dependent Pathway | DXP-Independent Pathway |

|---|---|---|

| Organisms | Primarily γ-proteobacteria (e.g., E. coli) wiley.comnih.gov | Most bacteria, archaea, fungi, plants pnas.orgwiley.comnih.gov |

| Key Enzymes | PdxA, PdxJ, PdxH portlandpress.comnih.gov | Pdx1 (PdxS), Pdx2 (PdxT) portlandpress.comnih.gov |

| Precursors | Deoxyxylulose 5-phosphate (DXP), 4-Phosphohydroxy-L-threonine (4PHT) portlandpress.comnih.gov | Ribose 5-phosphate/Ribulose 5-phosphate, Glyceraldehyde 3-phosphate/Dihydroxyacetone phosphate, Glutamine wiley.comnih.gov |

| Initial Phosphorylated Vitamer Formed | Pyridoxine 5'-phosphate (PNP) portlandpress.comwikipedia.org | Pyridoxal 5'-phosphate (PLP) wiley.comnih.gov |

Deoxyxylulose 5-Phosphate (DXP)-Dependent Pathway and Precursor Formation

Salvage Pathways for Pyridoxamine (B1203002) 5'-Phosphate(1-) Generation

The salvage pathway is essential for all organisms, as it facilitates the interconversion of the various B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) and their phosphorylated forms. wiley.comresearchgate.net For organisms like humans that cannot synthesize the vitamin de novo, this pathway is the sole route for producing the active coenzyme PLP from dietary sources. pnas.orgnih.gov This pathway ensures that cells can maintain a sufficient supply of PLP while keeping the concentration of the reactive aldehyde below toxic levels. medcraveonline.com

A pivotal enzyme in the salvage pathway is Pyridoxal Kinase (PL kinase or PDXK). medcraveonline.comvcu.edu This enzyme catalyzes the ATP-dependent phosphorylation of the dietary B6 vitamers: pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM). medcraveonline.comiheartgains.com Specifically for the formation of Pyridoxamine 5'-phosphate(1-), pyridoxal kinase facilitates the transfer of a phosphate group from ATP to the 5' hydroxyl group of pyridoxamine, yielding PMP. researchgate.netmedcraveonline.com

Pyridoxamine 5'-phosphate oxidase (PNPOx) is a versatile, FMN-dependent flavoprotein that plays a central role in vitamin B6 metabolism. nih.govnih.govebi.ac.uk In the salvage pathway, its primary function is to oxidize both Pyridoxamine 5'-phosphate (PMP) and Pyridoxine 5'-phosphate (PNP) to produce the active coenzyme, Pyridoxal 5'-phosphate (PLP). researchgate.netnih.govmhmedical.com This makes PNPOx a critical control point in maintaining the homeostasis of PLP. vcu.edumdpi.com

The oxidation of PMP to PLP is a key reaction catalyzed by PNPOx. nih.govmhmedical.com In this process, the amino group at the 4' position of PMP is oxidized to an aldehyde group. The reaction consumes one molecule of oxygen (O₂) and produces PLP, hydrogen peroxide (H₂O₂), and an ammonium (B1175870) ion (NH₄⁺). uniprot.org Structural and mechanistic studies suggest that the reaction proceeds via the transfer of a hydride ion from the C4' carbon of the PMP substrate to the FMN cofactor within the enzyme's active site. nih.govmdpi.com This conversion is essential for regenerating the active PLP cofactor from PMP, which can be formed during the catalytic cycle of various PLP-dependent enzymes. nih.gov

| Enzyme | Substrate(s) | Product(s) | Function |

|---|---|---|---|

| Pyridoxal Kinase (PDXK) | Pyridoxamine (PM), ATP | Pyridoxamine 5'-phosphate (PMP), ADP | Phosphorylates dietary B6 vitamers. medcraveonline.comiheartgains.com |

| Pyridoxamine 5'-Phosphate Oxidase (PNPOx) | Pyridoxamine 5'-phosphate (PMP), O₂, H₂O | Pyridoxal 5'-phosphate (PLP), NH₄⁺, H₂O₂ | Oxidizes PMP to the active coenzyme PLP. nih.govuniprot.org |

| Pyridoxamine 5'-Phosphate Oxidase (PNPOx) | Pyridoxine 5'-phosphate (PNP), O₂ | Pyridoxal 5'-phosphate (PLP), H₂O₂ | Oxidizes PNP to the active coenzyme PLP. nih.gov |

Pyridoxamine 5'-Phosphate Oxidase (PNPOx)-Catalyzed Reactions

Role of Flavin Mononucleotide (FMN) as a Cofactor in PNPOx Activity

Pyridoxamine 5'-phosphate oxidase (PNPOx), a key enzyme in vitamin B6 metabolism, is a flavoprotein that depends on Flavin Mononucleotide (FMN) as a cofactor. capes.gov.brebi.ac.uk The presence of FMN is indispensable for the catalytic function of PNPOx, which is to oxidize both Pyridoxamine 5'-phosphate (PMP) and Pyridoxine 5'-phosphate (PNP) to form the biologically active vitamer, Pyridoxal 5'-phosphate (PLP). ebi.ac.uknih.govnih.gov

The catalytic mechanism involves a two-step process. In the first, or reductive, half-reaction, a hydride ion is transferred from the C4’ carbon of the PMP or PNP substrate to the tightly bound FMN cofactor. nih.govnih.gov This results in the formation of reduced FMN (FMNH⁻) and the release of the PLP product. nih.gov In the subsequent oxidative half-reaction, the electron pair is transferred from the reduced flavin to molecular oxygen (O₂), which acts as the final electron acceptor. This reoxidizes the cofactor back to FMN for the next catalytic cycle and produces hydrogen peroxide (H₂O₂) as a byproduct. nih.gov

Structural studies of Escherichia coli PNPOx reveal that in the active site, the pyridine ring of the substrate is positioned to stack almost parallel against the isoalloxazine ring of the FMN cofactor, facilitating the electron transfer. nih.gov The synthesis of FMN itself is catalyzed by riboflavin (B1680620) kinase (RFK). Evidence from studies on Homo sapiens indicates a transient interaction between RFK and PNPOx, suggesting a mechanism for the direct transfer or "channeling" of the FMN cofactor from its synthesis enzyme to the apo-PNPOx (the enzyme form lacking the cofactor). mdpi.comnih.govresearchgate.net This efficient transfer ensures the proper functioning of PNPOx. nih.gov The critical nature of the FMN-enzyme interaction is highlighted by certain genetic mutations that lead to reduced binding affinity for FMN, resulting in diminished PNPOx activity and associated diseases. vcu.edu

Enzymatic Interconversion Dynamics of Pyridoxamine 5'-Phosphate(1-)

The cellular pool of Pyridoxamine 5'-phosphate (PMP) is in a dynamic equilibrium with Pyridoxal 5'-phosphate (PLP), primarily governed by two distinct types of enzymatic reactions: transaminations and direct oxidation.

Transamination Reactions Involving Pyridoxal 5'-phosphate(1-) to Yield Pyridoxamine 5'-phosphate(1-)

A major route for the formation of PMP is through the catalytic cycle of PLP-dependent aminotransferases, or transaminases. wikipedia.orgfrontiersin.org These enzymes catalyze the transfer of an amino group from a donor amino acid to an acceptor α-keto acid. In this process, PLP acts as a coenzyme that is transiently converted into PMP. nih.govdrugbank.comlibretexts.org

The reaction mechanism can be described as two half-reactions. In the first half, the amino group of a substrate amino acid displaces a lysine (B10760008) residue of the enzyme to form a Schiff base with the PLP coenzyme, an intermediate known as an external aldimine. libretexts.orgwikipedia.org Following this, a proton is abstracted from the α-carbon of the amino acid substrate, creating a stabilized carbanionic intermediate called a quinonoid. frontiersin.org This intermediate is then reprotonated at the C4' position of the coenzyme, which yields a ketimine. frontiersin.org Finally, hydrolysis of the ketimine intermediate releases an α-keto acid product, leaving the amino group attached to the coenzyme, which is now in the PMP form. libretexts.orgwikipedia.orgyoutube.com The PMP-bound enzyme is then ready for the second half-reaction.

Reverse Conversion Mechanisms for Pyridoxal 5'-phosphate(1-) Regeneration from Pyridoxamine 5'-phosphate(1-)

The regeneration of PLP from PMP occurs via two principal pathways. The first is the reverse of the process described above. The PMP-bound aminotransferase binds to a new α-keto acid substrate (e.g., α-ketoglutarate). The entire reaction sequence then proceeds in reverse, transferring the amino group from PMP to the α-keto acid to form a new amino acid (e.g., glutamate) and regenerating the PLP-enzyme complex. libretexts.orgwikipedia.org

The second, and more direct, mechanism for converting PMP back to PLP is catalyzed by the FMN-dependent enzyme Pyridoxine 5'-phosphate oxidase (PNPOx). nih.govmdpi.comwikipedia.org This enzyme directly oxidizes the aminomethyl group at the C4' position of PMP to the aldehyde group of PLP, using molecular oxygen as the electron acceptor. nih.govmedlineplus.gov This oxidative reaction is a critical step in the vitamin B6 salvage pathway, which allows cells to recycle and interconvert different forms of the vitamin to maintain an adequate supply of the active coenzyme, PLP. nih.govmdpi.comnih.gov

Homeostatic Regulation of Pyridoxamine 5'-Phosphate(1-) Levels within Cellular Compartments

The intracellular concentrations of all vitamin B6 vitamers, including PMP, are subject to tight homeostatic control to ensure a sufficient supply of the active coenzyme PLP while avoiding its potential toxicity. nih.govoup.com The aldehyde group of PLP is highly reactive and can form unwanted bonds with other molecules, so its free concentration is maintained at a very low level, approximately 1 µM in eukaryotic cells. mdpi.comvcu.edumedcraveonline.com Several key mechanisms contribute to this regulation.

Key Regulatory Mechanisms of B6 Vitamer Homeostasis

| Mechanism | Description | Key Enzymes/Proteins | References |

| Product Inhibition | The final product, PLP, acts as a feedback inhibitor of the key salvage pathway enzymes, Pyridoxal Kinase (PLK) and PNPOx. This directly controls the rate of PLP synthesis from its precursors. | PLK, PNPOx | mdpi.comnih.govimrpress.com |

| Enzyme Sequestration | The vast majority of cellular PLP is not free but is bound as a coenzyme within the active sites of numerous PLP-dependent enzymes, effectively sequestering it and limiting its reactivity. | PLP-dependent enzymes | mdpi.com |

| Dephosphorylation | Phosphatase enzymes can hydrolyze the phosphate group from PLP, converting it to pyridoxal (PL). This dephosphorylated form can then be transported out of the cell, providing a mechanism for removal. | Pyridoxal Phosphatase (PDXP) | nih.govresearchgate.net |

| Cofactor Channeling | Evidence suggests that the direct transfer of newly synthesized PLP from PNPOx to its target apoenzymes may occur. This "channeling" would protect the highly reactive PLP from the cellular milieu and ensure efficient delivery. | PNPOx, Apo-B6-enzymes | capes.gov.brvcu.edunih.gov |

| Compartmental Regulation | Studies on PLP homeostasis proteins (PLPHP) indicate that the regulation of B6 vitamers can differ between cellular compartments, such as the mitochondria and the cytosol, particularly under different metabolic demands. | PLPHP | nih.gov |

These integrated processes ensure that the dynamic equilibrium between PMP and PLP is carefully managed, allowing cells to respond to metabolic needs without succumbing to cofactor toxicity.

Evolutionary Aspects of Pyridoxamine 5'-Phosphate(1-) Metabolism

The metabolic pathways for vitamin B6 have a complex evolutionary history characterized by the gain and loss of specific genes across different kingdoms of life. oup.comnih.gov Most bacteria, fungi, and plants are capable of de novo synthesis of vitamin B6, possessing one of two distinct biosynthetic pathways. oup.comnih.gov In contrast, animals lack these de novo pathways and are therefore entirely dependent on dietary intake of vitamin B6 and a "salvage pathway" to interconvert the various vitamers. capes.gov.broup.comnih.gov

The salvage pathway, which includes the enzymes responsible for the interconversion of PMP and PLP (pyridoxal kinase and PNPOx), is considered evolutionarily ancient and is ubiquitous across all kingdoms of life. mdpi.comasm.org The existence of this pathway predates the divergence of many species.

The evolution of the de novo pathways provides a fascinating example of metabolic adaptation. The DXP-independent pathway, which utilizes the PLP synthase complex (PdxS/PdxT), is believed to have arisen early in evolutionary history and has since been lost on multiple occasions in different lineages. researchgate.net The DXP-dependent pathway, found predominantly in gammaproteobacteria like E. coli, is thought to be a more recent evolutionary development. asm.org It is hypothesized that the ancestors of this bacterial group lost the original de novo pathway and later evolved a new one by repurposing existing enzymes. asm.org This new pathway produces PNP, which is then converted to the final active coenzyme PLP by the pre-existing salvage pathway enzyme, PNPOx. asm.orgmicrobiologyresearch.org This dynamic history of gene loss and gain has resulted in the diverse metabolic capabilities and nutritional requirements observed across species today. oup.comnih.gov

Enzymatic Roles and Mechanistic Analysis Involving Pyridoxamine 5 Phosphate 1

Role as an Intermediate in Pyridoxal (B1214274) 5'-Phosphate(1-)-Dependent Enzyme Catalysis

PLP-dependent enzymes, particularly aminotransferases (transaminases), catalyze the interconversion between amino acids and α-keto acids through a characteristic "ping-pong bi-bi" kinetic mechanism. nih.gov This process is divided into two distinct half-reactions, where PMP is formed as an essential, enzyme-bound intermediate. nih.govfrontiersin.org

The catalytic cycle of a transaminase begins with the PLP cofactor covalently bound to a conserved lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine or Schiff base. frontiersin.orgfrontiersin.org The first half-reaction is initiated when an incoming amino acid substrate displaces the active site lysine to form a new, external aldimine with PLP. frontiersin.orgfrontiersin.org

Following the formation of the external aldimine, a series of proton transfer steps occurs. A proton is abstracted from the Cα carbon of the amino acid, leading to the formation of a stabilized carbanionic intermediate known as a quinonoid intermediate. frontiersin.orgnih.gov This intermediate is a hallmark of PLP-dependent catalysis, with the electron-withdrawing properties of the protonated pyridine (B92270) ring of PLP stabilizing the negative charge. frontiersin.org Subsequent reprotonation at the C4' position of the cofactor yields a ketimine intermediate. frontiersin.orgfrontiersin.org Hydrolysis of this ketimine releases the corresponding α-keto acid product and results in the formation of Pyridoxamine (B1203002) 5'-phosphate(1-), which remains non-covalently bound in the active site. frontiersin.orgquizgecko.com This completes the first half-reaction, where the amino group from the substrate has been successfully transferred to the coenzyme. quizgecko.com

The second half-reaction is essentially the reverse of the first, allowing the enzyme to complete its catalytic cycle. nih.gov An α-keto acid (the amino acceptor) enters the active site and reacts with the PMP-bound enzyme. nih.govmdpi.com This leads to the formation of a ketimine intermediate, which then undergoes a proton shift from the C4' of PMP back to the Cα of the substrate moiety, forming an external aldimine. nih.gov Finally, a transaldimination reaction occurs, where the active site lysine attacks the external aldimine, releasing the newly formed amino acid product and regenerating the original internal aldimine, bringing the enzyme-PLP complex back to its resting state, ready for another catalytic round. frontiersin.org

In addition to the transaminase cycle, PMP can be converted back to PLP through the salvage pathway, a critical process for maintaining the cellular pool of active vitamin B6. mdpi.comresearchgate.net This conversion is catalyzed by the flavin mononucleotide (FMN)-dependent enzyme Pyridoxamine 5'-Phosphate Oxidase (PNPOx). mdpi.comwikipedia.org PNPOx oxidizes the C4' amino group of PMP to an aldehyde, yielding PLP and reducing molecular oxygen to hydrogen peroxide. mdpi.comnih.gov This reaction is vital in organisms that rely on dietary vitamin B6 and for recycling the vitamer from protein turnover. mdpi.comresearchgate.netnih.gov

Formation of Pyridoxamine 5'-phosphate(1-) During Transamination Half-Reactions

Structural and Functional Relationships of Pyridoxamine 5'-Phosphate Oxidase

Pyridoxamine 5'-Phosphate Oxidase (PNPOx) is a homodimeric enzyme that catalyzes the final, rate-limiting step in the biosynthesis of PLP from PMP and Pyridoxine (B80251) 5'-phosphate (PNP). wikipedia.orgcore.ac.uk Its structure and regulatory mechanisms are crucial for controlling the homeostasis of PLP, a coenzyme involved in over 140 different enzymatic reactions. mdpi.comwikipedia.org

The PNPOx homodimer features two symmetric active sites located in deep clefts at the dimer interface. wikipedia.orgproteopedia.org Each active site binds one FMN cofactor, which is held in place by extensive interactions with residues from both subunits. mdpi.comproteopedia.org In Escherichia coli PNPOx, key residues interacting with the FMN cofactor include Thr111, Gln139, Arg141, Gln174, Ser175, Glu217, Trp219, and Arg229, with Arg229 forming an ion-pair with the phosphate (B84403) group of FMN. mdpi.com

The catalysis proceeds via a direct hydride transfer from the C4' of the substrate (PMP or PNP) to the FMN cofactor, forming PLP and reduced FMN (FMNH₂). mdpi.comresearchgate.net The enzyme is specific for removing the proR hydrogen from the prochiral C4' carbon of PMP. nih.gov Crystallographic and mutational studies have identified several residues critical for substrate binding and catalysis. nih.gov For instance, in E. coli PNPOx, a key residue, Arg197, is important for both substrate binding and for determining the stereospecificity of the hydride transfer. nih.gov The binding of the substrate induces a conformational change where the N-terminal segment of the protein folds over the active site, sequestering it from the solvent during catalysis. wikipedia.orgnih.gov

| Residue | Role | Reference |

|---|---|---|

| Arg197 | Crucial for substrate binding, catalysis, and stereospecificity. | nih.gov |

| Arg141 | FMN cofactor binding. | mdpi.com |

| Arg229 | Forms an ion-pair with the FMN phosphate group. | mdpi.com |

| Thr111, Gln139, Gln174, Ser175, Glu217, Trp219 | Contribute to the stabilization and correct orientation of the FMN cofactor. | mdpi.com |

PNPOx activity is tightly regulated by its own product, PLP, through a mechanism of allosteric feedback inhibition. nih.govcnr.it This regulation is critical because free PLP is a highly reactive aldehyde that can be toxic to the cell. uniroma1.it Studies on both human and E. coli PNPOx have revealed that PLP can bind to a secondary, allosteric site distinct from the catalytic active site. cnr.itnih.govfirstwordpharma.com

In E. coli, this allosteric site has been crystallographically identified at the interface between the enzyme subunits, where it is defined by an "arginine-cage" formed by residues Arg23, Arg24, and Arg215 that effectively traps the PLP molecule. uniroma1.it Binding of PLP to this allosteric site induces structural changes that negatively affect substrate binding at the active site, making the resulting enzyme-substrate-PLP ternary complex catalytically incompetent. mdpi.comuniroma1.it This mixed-type inhibition provides a sophisticated mechanism for maintaining PLP homeostasis. nih.govnih.gov

Furthermore, PNPOx is believed to participate in the direct transfer, or channeling, of its PLP product to client apo-enzymes (enzymes lacking their cofactor). mdpi.comresearchgate.net This process is vital for the proper folding and function of numerous PLP-dependent enzymes and mitigates the toxicity of free PLP. mdpi.comsciforum.net Similarly, the FMN cofactor itself is delivered to apo-PNPOx via transient interactions with riboflavin (B1680620) kinase (RFK), ensuring the formation of the active holo-PNPOx enzyme. mdpi.comnih.gov

These differences manifest in their functional properties. For example, E. coli PNPOx displays a much greater preference for PNP as a substrate over PMP, whereas the human enzyme oxidizes both substrates. mdpi.comdepositolegale.it In contrast, the PNPOx homolog from Mycobacterium tuberculosis (Rv2607) efficiently catalyzes the oxidation of PNP but shows no significant activity with PMP. plos.org

Regulatory mechanisms also show species-specific variations. Although both human and E. coli PNPOx are allosterically inhibited by PLP, the coupling between the allosteric and active sites appears weaker in the human enzyme. mdpi.com The specific residues forming the allosteric site also differ; the "arginine-cage" identified in E. coli is not conserved in human PNPOx, which uses a different set of residues in the same protein region to achieve allosteric regulation. researchgate.netnih.gov These distinctions open avenues for the development of species-specific inhibitors targeting PNPOx in pathogenic organisms. mdpi.com

| Feature | Human (Homo sapiens) | Escherichia coli | Mycobacterium tuberculosis (Rv2607) | Reference |

|---|---|---|---|---|

| Substrate Preference | Oxidizes both PMP and PNP. | Strongly prefers PNP over PMP. | Oxidizes PNP, but not PMP. | mdpi.comdepositolegale.itplos.org |

| Allosteric Regulation by PLP | Yes, via an allosteric site. Coupling between sites is weaker than in E. coli. | Yes, via an "arginine-cage" allosteric site with strong negative coupling to the active site. | Not fully characterized, but likely differs due to low sequence homology. | mdpi.comcnr.ituniroma1.it |

| Sequence Identity to Human PNPOx | 100% | ~39% | ~34% | depositolegale.itplos.org |

Allosteric Regulation and Product Transfer Mechanisms of PNPOx

Stereoelectronic Principles in Pyridoxamine 5'-Phosphate(1-)-Mediated Reactions

The catalytic prowess of enzymes that utilize pyridoxamine 5'-phosphate (PMP) and its counterpart, pyridoxal 5'-phosphate (PLP), is deeply rooted in stereoelectronic principles. These principles govern the spatial arrangement of the substrate relative to the cofactor, ensuring that the reaction proceeds with high specificity and efficiency. The core idea is that the three-dimensional positioning of the reacting molecules is optimized to maximize orbital overlap, which in turn stabilizes the transition states of the reaction. nih.govmdpi.com

A foundational concept in understanding these reactions is the Dunathan hypothesis. wikipedia.orgfrontiersin.org This hypothesis posits that the bond to the α-carbon of the amino acid substrate that is destined to be broken must be oriented perpendicular to the plane of the conjugated π-system of the PMP-substrate imine. mdpi.comfrontiersin.org This specific perpendicular alignment allows for maximal overlap between the σ-orbital of the scissile bond and the p-orbitals of the cofactor's pyridine ring system. nih.govcaldic.com This optimal orbital alignment facilitates the smooth delocalization of the electron pair from the breaking bond into the extended π-system of the cofactor, which functions as an "electron sink." nih.govmdpi.comcaldic.com This delocalization is critical for stabilizing the negatively charged carbanionic intermediates that are hallmarks of these enzymatic reactions. nih.govmdpi.com

The enzyme's active site plays an indispensable role in enforcing this precise stereoelectronic alignment. Through a network of non-covalent interactions, the enzyme meticulously orients the substrate-PMP complex. This ensures that the correct bond at the α-carbon is positioned for cleavage, thereby dictating the reaction's specificity—be it transamination, decarboxylation, or another transformation. nih.govwikipedia.org The conformation of the active site residues, therefore, directly contributes to the catalytic power by destabilizing the ground state and stabilizing the transition state. nih.gov

The electronic properties of the PMP cofactor itself are also central to catalysis. The pyridine nitrogen's protonation state is a key modulator of the cofactor's electrophilicity. nih.gov In many enzymatic reactions, such as transamination, the pyridine nitrogen is protonated. nih.govrsc.org This positive charge enhances the electron-withdrawing capability of the pyridine ring, making it a more effective electron sink and better able to stabilize the developing negative charge on the substrate. mdpi.comnih.govrsc.org However, not all PLP/PMP-dependent enzymes require a protonated pyridine nitrogen, suggesting that the modulation of the cofactor's electrophilicity is a mechanism for controlling reaction specificity. nih.gov

The catalytic cycle of PMP-dependent enzymes often involves significant conformational changes. nih.govresearchgate.net For instance, in transamination reactions, the cycle begins with the PMP form of the enzyme reacting with an α-keto acid. mdpi.com This process involves the formation of a ketimine intermediate, followed by a 1,3-proton transfer from the C4' of the cofactor to the Cα of the substrate. mdpi.com This tautomerization ultimately leads to an external aldimine which, upon hydrolysis, releases the newly formed amino acid and regenerates the PLP form of the enzyme. mdpi.comwikipedia.org Each step of this intricate process is guided by stereoelectronic principles to ensure the correct chemical outcome.

Research into enzymes like dialkylglycine decarboxylase (DGD) has provided quantitative insights into the energetic contribution of these effects. Studies on DGD mutants have shown that disrupting the optimal stereoelectronic alignment of the substrate's carboxylate group leads to a dramatic decrease in the rate of decarboxylation. nih.gov These findings allow for an estimation of the energetic contribution of stereoelectronic effects to catalysis, which can be substantial. nih.gov

Table 1: Key Stereoelectronic Factors in PMP-Mediated Reactions

| Principle/Factor | Description | Consequence for Catalysis |

| Dunathan's Hypothesis | The bond to be cleaved at the substrate's α-carbon must be perpendicular to the pyridine ring's π-system. wikipedia.orgfrontiersin.org | Maximizes orbital overlap, facilitating electron delocalization and stabilizing the transition state. nih.govcaldic.com |

| Pyridine Ring as Electron Sink | The conjugated π-system of the pyridine ring readily accepts electrons. mdpi.comcaldic.comrsc.org | Stabilizes the formation of carbanionic intermediates, which is crucial for many reaction types. nih.govmdpi.com |

| Protonation of Pyridine Nitrogen | The nitrogen atom in the pyridine ring is often protonated in the active site. nih.govrsc.org | Increases the electrophilicity of the cofactor, enhancing its ability to stabilize negative charges. mdpi.comnih.gov |

| Enzyme Active Site Conformation | The three-dimensional structure of the active site precisely orients the substrate-cofactor complex. nih.govfrontiersin.org | Dictates reaction specificity by controlling which bond at the α-carbon is aligned for cleavage. nih.govwikipedia.org |

Non Enzymatic Reactivity and Biochemical Interactions of Pyridoxamine 5 Phosphate 1

Non-Enzymatic Transamination with Carbonyl Compounds and Amino Acids

Non-enzymatic transamination reactions are fundamental in amino acid metabolism and involve the transfer of an amino group from an amino acid to a keto acid, or vice versa, mediated by PMP and its counterpart, pyridoxal (B1214274) 5'-phosphate (PLP). drugbank.comacs.org

The initial step in non-enzymatic transamination is the formation of a Schiff base, an imine, between the amino group of PMP and a carbonyl compound. nih.gov Theoretical studies using density functional theory have shown that the formation of a Schiff base between a PMP analogue and aldehydes involves two main steps: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. nih.gov The dehydration of the carbinolamine is generally the rate-determining step. nih.gov Unlike the reaction with pyridoxal 5'-phosphate (PLP), the spatial arrangement of functional groups in PMP allows for intramolecular proton transfers, which significantly lowers the energy barriers for the reaction. nih.gov

The reactivity of PMP analogues is influenced by their structural characteristics. For example, analogues lacking the aldehyde group, such as pyridoxine (B80251) and pyridoxamine (B1203002) 5'-phosphate, show little to no inhibition in certain enzymatic reactions, highlighting the importance of the carbonyl or amino group for Schiff base formation. nih.gov The table below presents kinetic data for the formation and hydrolysis of Schiff bases derived from PLP and various amines, illustrating the influence of the amine structure on the reaction dynamics.

| Schiff Base | k1 (M⁻¹s⁻¹) | k-1 (s⁻¹) | K (M⁻¹) |

| SB 1 (from aniline) | - | - | - |

| SB 2 (from 2-hydroxyaniline) | 1.34 (± 0.05) x 10³ | 1.1 (± 0.1) x 10⁻³ | 1.2 (± 0.1) x 10⁶ |

| SB 3 (from 2-mercaptoaniline) | 1.9 (± 0.1) x 10³ | 2.5 (± 0.1) x 10⁻⁴ | 7.6 (± 0.5) x 10⁶ |

| Table 1: Formation (k1), hydrolysis (k-1) rate constants, and equilibrium constants (K) of Schiff bases (SBs) 1–3 formation determined from kinetic experiments. mdpi.com |

The non-enzymatic transamination mechanism proceeds through the formation of a Schiff base intermediate. drugbank.com In the reaction between PMP and a keto acid, the amino group of PMP attacks the carbonyl carbon of the keto acid to form a ketimine Schiff base. This is followed by tautomerization to an aldimine, and subsequent hydrolysis to yield PLP and a new amino acid. drugbank.comwikipedia.org The process is reversible, allowing for the interconversion of amino acids and keto acids. wikipedia.org

The unreduced Schiff base complex typically exhibits an absorption maximum around 420 nm. nih.gov Following reduction, for instance with sodium borohydride, stable intermediates can be identified. nih.gov The entire process involves a series of proton transfers, and in the case of PMP, these can occur intramolecularly, facilitating the reaction. nih.gov

Schiff Base Formation Dynamics with Pyridoxamine 5'-phosphate(1-) Analogues

Antioxidant Mechanisms and Radical Scavenging Properties of Pyridoxamine 5'-Phosphate(1-)

PMP is recognized as a potent antioxidant, a property attributed to its ability to scavenge free radicals, chelate metal ions, and trap reactive carbonyl species (RCS). ncats.ionih.govwikipedia.org

PMP can directly scavenge reactive oxygen species (ROS). nih.gov Theoretical studies have shown that at physiological pH, pyridoxamine can trap the methoxy (B1213986) radical (•OCH₃) with diffusion-limited rate constants (>1.0 × 10⁸ M⁻¹s⁻¹) in both aqueous and lipidic environments. nih.gov The primary scavenging pathways involve hydrogen atom transfer (HAT) from the protonated pyridine (B92270) nitrogen, the protonated amino group, or the phenolic group. nih.gov It also scavenges hydroperoxyl (•OOH) and methylperoxyl (•OOCH₃) radicals, albeit at more moderate rates. nih.gov The hydroxyl group on the pyridine ring is crucial for this radical scavenging activity. wikipedia.org Additionally, PMP can chelate metal ions like Cu²⁺ and Fe³⁺, preventing them from catalyzing the formation of highly reactive hydroxyl radicals via Fenton-like reactions. nih.govwikipedia.org

| Radical | Scavenging Rate Constant (M⁻¹s⁻¹) | Medium |

| •OCH₃ | >1.0 × 10⁸ | Aqueous & Lipidic |

| •OOH | Moderate | Aqueous |

| •OOCH₃ | Moderate | Aqueous |

| Table 2: Radical scavenging rates of pyridoxamine at physiological pH. nih.gov |

PMP effectively traps reactive carbonyl species (RCS), which are byproducts of sugar and lipid degradation and are involved in the formation of advanced glycation and lipoxidation end products. ncats.iowikipedia.orgresearchgate.net The aminomethyl group at the 4-position of the pyridine ring reacts with the carbonyl group of RCS, forming stable adducts and thus preventing them from damaging proteins and other macromolecules. wikipedia.org

Advanced glycation end products (AGEs) are formed through non-enzymatic reactions between sugars and proteins and contribute to diabetic complications and aging. plos.orgjbiochemtech.com PMP is a potent inhibitor of AGE formation. plos.orgjbiochemtech.com It can trap reactive dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, which are precursors to AGEs. jbiochemtech.com Furthermore, PMP can inhibit the oxidative degradation of the Amadori intermediate, a key step in the conversion to AGEs, partly through its ability to chelate redox-active metal ions. medchemexpress.complos.org Studies have shown that pyridoxamine is a more effective antiglycating agent than metformin (B114582) at all stages of glycation. plos.org For instance, at a concentration of 20 mM, pyridoxamine showed a 78.4% inhibition of post-Amadori glycation and AGE formation. plos.org Pyridoxal 5'-phosphate (PLP) has also been shown to inhibit AGE formation by trapping 3-deoxyglucosone. oup.com

| Compound | Concentration | Inhibition of AGE formation |

| Pyridoxamine | 20 mM | 78.4% |

| Table 3: Inhibitory effect of Pyridoxamine on post-Amadori glycation and AGE formation. plos.org |

Interaction with Reactive Carbonyl Species

Metal Chelation Effects on Pyridoxamine 5'-Phosphate(1-) Reactivity

The reactivity of Pyridoxamine 5'-phosphate (PMP), a vitamer of vitamin B6, is significantly influenced by its interaction with metal ions. The formation of metal chelates can alter the electronic properties and steric environment of the PMP molecule, thereby modulating its participation in various biochemical reactions, most notably transamination.

The chelation of metal ions to PMP, particularly in the context of Schiff bases formed with amino acids, plays a crucial role in activating the Cα and C4' carbons. researchgate.netnih.govacs.org This activation is a key step in facilitating transamination reactions. researchgate.netnih.gov A computational study using Density Functional Theory has provided insights into the extent of this activation by various biologically relevant metal ions. nih.gov The study calculated the pKa values of the Cα and C4' carbons in PMP-amino acid Schiff base chelates, which are indicative of their acidity and, consequently, their reactivity. nih.gov

The carbon acidity of the Cα and C4' atoms in the Schiff bases of PMP complexed with several metal ions has been a subject of detailed investigation. nih.gov Chelation with divalent metal ions such as Mg²⁺, Ni²⁺, Zn²⁺, and Cu²⁺ results in a decrease in the pKa of the Cα carbon to a range of approximately 13 to 22, and the pKa of the C4' carbon to a range of about 7 to 18. nih.gov The activation becomes even more pronounced with trivalent metal ions like Al³⁺ and Fe³⁺, which can lower the pKa values of the Cα and C4' carbons to as low as ~10 and ~5, respectively. nih.gov This enhanced acidity highlights the efficiency of metal chelation in activating the Cα carbon of amino acids. nih.gov

The increase in transamination rates observed in the presence of certain metal ions can be attributed to different mechanisms. For instance, the enhanced reactivity with Zn²⁺ chelation is primarily due to the stabilization of the reactive Schiff base species under physiological pH conditions. nih.gov In contrast, the increased reactivity with Cu²⁺ and Al³⁺ is mainly a result of C-H ligand activation. researchgate.netnih.gov Each metal ion exerts a distinct influence on the activation of the Cα and C4' carbon atoms, which could potentially be harnessed to direct specific reactions on amino acids in an aqueous environment. researchgate.netnih.gov

While metal chelation generally enhances the reactivity of PMP in transamination, it can also have inhibitory effects on other reactions. Specifically, the formation of metal complexes hinders both intramolecular and intermolecular proton transfer reactions involving the imino, phenol, and carboxylate groups of the PMP-amino acid Schiff base. researchgate.netnih.gov This observation has led to the consideration of these metal complexes as potential enzyme inhibitors. researchgate.netnih.gov

The interaction of PMP with metal ions is not limited to the context of Schiff bases. Pyridoxamine itself can form complexes with various transition metal ions, with a notable preference for Cu²⁺ and Fe³⁺. wikipedia.org This chelation ability is thought to be a key factor in pyridoxamine's ability to inhibit the formation of advanced glycation endproducts (AGEs), which are implicated in diabetic complications. wikipedia.org The mechanism is believed to involve the trapping of intermediates in the Maillard reaction and the disruption of the catalytic activity of metal ions in this process. wikipedia.org Spectrophotometric studies have also investigated the reaction between pyridoxal phosphate (B84403) (a related vitamer) and glutamate (B1630785) in the presence of cupric ions, concluding that the metal ion acts as a trap for the Schiff base and an amino-alcohol intermediate, rather than kinetically catalyzing the Schiff base formation itself. rsc.org

Table 1: Effect of Metal Chelation on the pKa of Cα and C4' Carbons in PMP-Amino Acid Schiff Bases

| Metal Ion | pKa of Cα | pKa of C4' |

|---|---|---|

| Mg²⁺ | ~22 - ~13 | ~18 - ~7 |

| Ni²⁺ | ~22 - ~13 | ~18 - ~7 |

| Zn²⁺ | ~22 - ~13 | ~18 - ~7 |

| Cu²⁺ | ~22 - ~13 | ~18 - ~7 |

| Al³⁺ | ~10 | ~5 |

| Fe³⁺ | ~10 | ~5 |

Data sourced from a computational study using Density Functional Theory. nih.gov

Computational Methodologies and Theoretical Insights into Pyridoxamine 5 Phosphate 1 Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone for studying the reactivity of PMP and its derivatives. By calculating the electronic structure and energies of reactants, transition states, and products, DFT can map out detailed reaction pathways.

Proton transfer events and the formation of carbanionic intermediates are central to the catalytic function of PMP-dependent enzymes. nih.govosti.gov DFT calculations have been instrumental in understanding the energetics and mechanisms of these processes. The catalytic efficacy of PLP, and by extension PMP, is partly attributed to its capacity to stabilize transition states through structural resonance. nih.gov

In the context of transamination reactions, a critical step is the tautomeric conversion of the aldimine to the ketimine, which involves a nih.govsciforum.net proton transfer. nih.gov DFT studies have shown that this step is often rate-limiting. nih.gov The formation of a carbanion through the cleavage of the Cα-H bond is a high-energy step that is made possible by the electrophilic nature of the cofactor, which acts as an "electron sink" to stabilize the intermediate. osti.gov Computational studies show that in an enzymatic environment, specific interactions with active site residues are crucial for stabilizing these intermediates. nih.gov For instance, in alanine (B10760859) racemase, the enzyme environment stabilizes the α-carbanion regardless of the protonation state of the pyridine (B92270) ring. nih.gov A series of intramolecular proton transfers are key for C-N bond formation and cleavage. nih.gov

The catalytic cycle of PMP involves the formation and hydrolysis of Schiff bases (imines). wikipedia.org DFT calculations, often combined with continuum solvent models, have been used to model these crucial steps. The formation of the internal aldimine in PLP-dependent enzymes, for example, has been shown through computational modeling to occur in three main steps: the nucleophilic attack of a lysine (B10760008) residue on PLP, the formation of a carbinolamine intermediate, and a final dehydration step. acs.org The dehydration step was identified as the rate-limiting step with a calculated activation energy of 13.5 kcal/mol. acs.org

Studies on model systems, such as the Schiff base derived from pyridoxal (B1214274) 5'-phosphate and n-hexylamine, have determined formation and hydrolysis rate constants across different pH values and solvent polarities. researchgate.net These computational models highlight the dependence of these reaction constants on pH. researchgate.net

Analysis of Proton Transfer and Carbanionic Intermediates

QM/MM Simulations for Enzymatic Reaction Pathways

To accurately model enzymatic reactions, it is often necessary to combine the high accuracy of quantum mechanics (QM) for the reactive center with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. These hybrid QM/MM methods provide a powerful tool for elucidating enzymatic reaction pathways involving PMP. nih.govsciforum.net

QM/MM simulations have been successfully applied to study PMP-dependent enzymes like L-dopa decarboxylase and alanine racemase. nih.gov These studies have revealed that specific hydrogen bonding and electrostatic interactions within the enzyme's active site are critical for controlling the tautomeric equilibrium of the cofactor. nih.gov For instance, in L-dopa decarboxylase, while the N-protonated Schiff base is favored in the gas phase, solvent effects and the enzyme environment stabilize the O-protonated tautomer by approximately -1 kcal/mol. nih.gov

Furthermore, QM/MM methodologies have been employed to investigate the catalytic mechanism of pyridoxine (B80251)/pyridoxamine (B1203002) 5'-phosphate oxidase (PNPOx), an enzyme that converts PMP back to PLP. sciforum.net These computational approaches help in evaluating different mechanistic proposals and understanding the role of key active site residues. sciforum.net In the case of aminodeoxychorismate lyase, QM/MM calculations have detailed an 11-step catalytic cycle, identifying various intramolecular proton transfers as key to the reaction. nih.gov

Prediction of pKa Values and Carbon Acidity in Pyridoxamine 5'-Phosphate(1-) Species

The acid-base properties of PMP are fundamental to its catalytic function. Computational methods, particularly those combining electronic structure theory with solvation models, are used to predict the pKa values of the various dissociable groups on the PMP molecule. mdpi.com PMP has several protonable groups, leading to multiple tautomeric equilibria across a wide pH range. tesisenred.net

A key aspect of PMP's reactivity is the acidity of the Cα and C4' carbon atoms in its Schiff base forms. nih.govsigmaaldrich.com DFT calculations have been used to determine the free energies of proton exchange reactions to predict these carbon acidities. researchgate.netnih.govsigmaaldrich.com The results highlight the efficiency of Schiff base formation in activating the Cα carbon of amino acids. nih.govsigmaaldrich.com For example, the pKa of the Cα carbon in zwitterionic alanine is around 29, but upon forming a Schiff base with PLP, this acidity is significantly increased. nih.govsigmaaldrich.com

The table below presents computationally predicted pKa values for the Cα and C4' carbons in Schiff bases of PMP complexed with various metal ions, demonstrating the significant increase in carbon acidity.

| Metal Ion | Cα pKa Range | C4' pKa Range |

| Mg²⁺, Ni²⁺, Zn²⁺, Cu²⁺ | 13 - 22 | 7 - 18 |

| Al³⁺, Fe³⁺ | ~10 | ~5 |

| Data sourced from computational studies using Density Functional Theory. nih.govsigmaaldrich.com |

Broader Biological and Research Implications of Pyridoxamine 5 Phosphate 1 Studies

Interplay of Pyridoxamine (B1203002) 5'-Phosphate(1-) Metabolism with Key Metabolic Pathways

The significance of PMP is most evident in its dynamic interplay with central metabolic pathways. It is a key player in the transfer of amino groups, a process that links carbohydrate and amino acid metabolism. The enzyme pyridox(am)ine phosphate (B84403) oxidase (PNPO) is responsible for converting PMP and pyridoxine (B80251) 5'-phosphate (PNP) into the active coenzyme PLP, highlighting a critical control point in vitamin B6 metabolism. mhmedical.comnih.govvcu.edu

PMP is intrinsically linked to the synthesis, degradation, and interconversion of amino acids through its role in transamination reactions. nih.govmdpi.comnih.gov In a typical transamination, a PLP-dependent aminotransferase binds an amino acid substrate. wikipedia.org The amino group is transferred to PLP, resulting in the formation of an α-ketoacid and the PMP form of the enzyme. mdpi.com The enzyme, now carrying the amino group as PMP, then binds a second α-ketoacid, transferring the amino group to it to form a new amino acid and regenerating the PLP-enzyme complex to complete the catalytic cycle. mdpi.comwikipedia.org This "ping-pong" mechanism is central to the function of numerous enzymes. mdpi.com

Several key enzymes exemplify this intersection:

Aminotransferases (Transaminases): These enzymes are foundational to amino acid metabolism. For example, aromatic amino acid transaminases (AroATs) exhibit broad substrate specificity, enabling them to act on various amino and oxo-acids. mdpi.com

Kynurenine (B1673888) Aminotransferase (KAT): In tryptophan metabolism, KAT catalyzes the conversion of kynurenine to kynurenic acid, a reaction that proceeds through the formation of the PMP-enzyme intermediate. mdpi.com

Serine Hydroxymethyltransferase (SHMT): This enzyme is crucial for one-carbon metabolism, which is required for the synthesis of amino acids and nucleotides. wikipedia.org Its catalytic cycle also involves the PLP/PMP interconversion.

| Enzyme | Metabolic Pathway | Role of PMP |

|---|---|---|

| Aromatic Amino Acid Transaminases (AroATs) | Amino Acid Synthesis & Catabolism | Acts as the intermediate carrier of the amino group from a donor amino acid to an acceptor α-ketoacid. mdpi.com |

| Kynurenine Aminotransferase (KAT) | Tryptophan Catabolism | Forms transiently after the transfer of an amino group from kynurenine, before regenerating PLP by donating the group to an α-ketoacid. mdpi.com |

| Serine Hydroxymethyltransferase (SHMT) | One-Carbon Metabolism / Amino Acid Interconversion | Participates in the PLP-dependent catalytic cycle required for the interconversion of serine and glycine. wikipedia.org |

| Alanine-glyoxylate aminotransferase 2 | Amino Acid Catabolism | Functions as a cofactor in the transamination of glyoxylate. drugbank.com |

The synthesis of numerous critical neurotransmitters is dependent on PLP-catalyzed reactions, which inherently involve the PLP/PMP cycle. wikipedia.orgmhmedical.comvcu.edu This dependency places PMP metabolism at the core of nervous system function. Deficiencies in PLP can lead to severe neurological conditions, underscoring the importance of this pathway. mhmedical.comnih.gov

The regulation of neurotransmitter synthesis can be directly influenced by the availability and cycling of the B6 coenzyme. A notable example is the regulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. vcu.edu Its synthesis is catalyzed by glutamate (B1630785) decarboxylase (GAD), which exists in two isoforms, GAD65 and GAD67. The GAD65 isoform is subject to a unique regulatory cycle involving PMP. pnas.org Following the primary reaction that forms GABA, GAD65 can undergo an alternative reaction that results in the formation and release of PMP, yielding an inactive apoenzyme. pnas.org This process of autoinactivation can be reversed by the binding of new PLP, providing a mechanism to rapidly regulate GABA synthesis in response to neuronal demand. pnas.org

| Neurotransmitter | Precursor | Key PLP-Dependent Enzyme | Significance of PLP/PMP Metabolism |

|---|---|---|---|

| GABA (γ-aminobutyric acid) | Glutamate | Glutamate Decarboxylase (GAD65/GAD67) | The GAD65 catalytic cycle involves the formation and release of PMP, leading to a temporarily inactive enzyme, thus regulating GABA availability. drugbank.compnas.org |

| Serotonin | Tryptophan | Aromatic L-amino acid decarboxylase | PLP is an essential cofactor for the decarboxylation step. wikipedia.orgmdpi.com The PLP/PMP balance is crucial for enzyme activity. |

| Dopamine (B1211576) | Tyrosine (via L-DOPA) | Aromatic L-amino acid decarboxylase (DOPA decarboxylase) | The conversion of L-DOPA to dopamine is a critical PLP-dependent step in all catecholamine synthesis. wikipedia.orgvcu.edulibretexts.org |

| Histamine | Histidine | L-histidine decarboxylase | PLP acts as the coenzyme for the decarboxylation of histidine to form histamine. vcu.eduwikipedia.org |

Amino Acid Metabolism Intersections

Role in Oxidative Stress Modulation within Biological Systems

There is growing evidence that vitamin B6 and its vitamers, including PMP, play a significant role in mitigating oxidative stress. nih.gov The pyridine (B92270) ring structure common to all B6 vitamers allows them to quench reactive oxygen species (ROS), thereby functioning as antioxidants. nih.gov This chemical property provides a direct mechanism for cellular protection against oxidative damage.

Research in various organisms supports an indirect role as well. In plants and fungi, genes involved in the vitamin B6 biosynthesis pathway are often upregulated in response to abiotic stressors that increase ROS levels. nih.gov For instance, mutants of the yeast Saccharomyces cerevisiae with a defective PDX3 gene, which encodes the PNPO that can convert PMP to PLP, exhibit heightened sensitivity to oxidative stress. mdpi.com Similarly, Arabidopsis plant mutants with defects in vitamin B6 synthesis are hypersensitive to osmotic and oxidative stress. nih.gov

Characterization of Unassigned or Poorly Characterized Pyridoxamine 5'-Phosphate(1-)-Related Proteins

A significant frontier in biochemical research is the functional characterization of proteins with unknown roles. A substantial number of enzymes predicted to be PLP-dependent, and therefore interacting with PMP, remain poorly characterized. A survey of the Gram-positive bacterium Bacillus subtilis revealed that a surprisingly large portion (29%) of its PLP-dependent proteins are of unknown function. nih.gov This "PLP-ome" represents a large pool of uncharacterized metabolic potential, and understanding these proteins is essential to fully comprehend the organism's biochemistry. nih.gov

The process of characterizing these proteins often involves genetic, biochemical, and structural analyses. A clear example comes from the study of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. plos.org Its genome contains several genes annotated as homologs of pyridoxine 5′-phosphate oxidase (PNPOx), the enzyme that interconverts PMP and PLP, but their precise functions were unknown. plos.org Researchers focused on one of these proteins, Rv2607, and through expression and enzymatic assays, demonstrated that it does indeed function as a PNPOx, though with unusual substrate specificity. plos.org This type of research is critical for identifying new enzyme functions and potential targets for therapeutic intervention.

In humans, the characterization of variants of the PNPO enzyme is driven by their association with disease. nih.gov Numerous pathogenic mutations in the human PNPO gene are known to cause severe neurological disorders like neonatal epileptic encephalopathy. nih.govnih.gov Detailed functional and structural characterization of these variant proteins is crucial for understanding how specific mutations impair the enzyme's ability to process PMP and PNP, leading to a deficiency in PLP and subsequent disease. nih.gov

| Protein | Organism | Previous Status | Findings from Characterization |

|---|---|---|---|

| Rv2607 | Mycobacterium tuberculosis | Annotated as one of seven conserved hypothetical homologs of Pyridoxine 5′-phosphate oxidase (PNPOx). plos.org | Confirmed to be a PNPOx that oxidizes Pyridoxine 5'-phosphate (PNP) to Pyridoxal (B1214274) 5'-phosphate (PLP). The study determined its kinetic parameters (kcat and KM). plos.org |

| Pathogenic PNPO Variants (e.g., G118R, R141C, R225H) | Homo sapiens | Known pathogenic mutations associated with neonatal epileptic encephalopathy, but molecular and functional properties were uncharacterized. nih.gov | Detailed kinetic and structural studies revealed how these mutations impair catalytic efficiency, cofactor binding, and allosteric regulation by the PLP product. nih.gov |

Future Directions in Pyridoxamine 5 Phosphate 1 Research

Elucidating Novel Enzymatic and Non-Enzymatic Functions

While PMP is well-established as a coenzyme in numerous enzymatic reactions, particularly in amino acid metabolism, the full spectrum of its biological roles is likely yet to be discovered. Future research will focus on identifying and characterizing novel enzymatic pathways that utilize PMP. This includes exploring its involvement in less-characterized metabolic networks and its potential as a regulatory molecule influencing enzyme activity beyond its direct catalytic role.

Non-enzymatic functions of PMP are also a burgeoning area of investigation. This includes its potential role in mitigating oxidative stress and its interactions with other small molecules and ions within the cellular milieu. Understanding these non-canonical roles will provide a more holistic view of PMP's contribution to cellular homeostasis.

Advanced Structural and Mechanistic Investigations at Atomic Resolution

The advent of high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM) and advanced X-ray crystallography, will enable unprecedented insights into PMP-dependent enzymes. Future studies will aim to capture these enzymes in various conformational states, including substrate-bound, product-bound, and intermediate transition states. This will provide a dynamic picture of the catalytic cycle at atomic resolution. nih.gov

These structural studies will be complemented by sophisticated mechanistic investigations using techniques like kinetic isotope effects and time-resolved spectroscopy. Such approaches will help to dissect the intricate chemical steps of PMP-mediated catalysis, including the precise roles of active site residues in facilitating proton transfer and stabilizing reaction intermediates. nih.gov For example, high-resolution structures of enzymes like PNP synthase have already provided crucial details about active site closure and substrate binding. nih.gov

Development of Sophisticated Computational Models for Predictive Analysis

Computational modeling is becoming an indispensable tool in biological research. The development of advanced computational models will be instrumental in predicting the behavior of PMP and its associated enzymes. researchgate.net These models can range from quantum mechanical/molecular mechanical (QM/MM) simulations of enzymatic reactions to large-scale molecular dynamics simulations of PMP-protein interactions. researchgate.net

These predictive models will be used to:

Simulate the entire catalytic cycle of PMP-dependent enzymes.

Predict the impact of mutations on enzyme function and stability. soton.ac.uk

Screen for potential inhibitors or activators of PMP-dependent enzymes.

Understand the allosteric regulation of PMP-utilizing enzymes.

The integration of computational predictions with experimental validation will accelerate the pace of discovery in PMP research. researchgate.netnih.govresearchgate.net

Comprehensive Analysis of Pyridoxamine (B1203002) 5'-Phosphate(1-) Interactions with Other Biological Macromolecules

The biological functions of PMP are not limited to its interactions with enzymes. It is crucial to understand how PMP interacts with a broader range of biological macromolecules, including nucleic acids, lipids, and other proteins that may not be enzymes. For instance, the interaction of pyridoxal (B1214274) 5'-phosphate (PLP), a closely related vitamer, with albumin is vital for its transport in the bloodstream. bevital.nodrugbank.com Similar transport and binding proteins for PMP may exist and warrant investigation.

Future research will employ a variety of techniques to map the PMP interactome. This includes affinity purification-mass spectrometry (AP-MS) to identify PMP-binding proteins and structural methods to characterize the binding interfaces. Understanding these interactions will reveal new regulatory mechanisms and functional contexts for PMP within the cell. The study of how PMP homeostasis is maintained, and the role of proteins like pyridoxal 5'-phosphate-binding protein (PLPBP), will be a key area of focus. nih.gov

Interactive Data Table: Key Enzymes in PMP Metabolism and their Research Focus

| Enzyme | Function | Future Research Directions |

| Pyridoxamine 5'-phosphate Oxidase (PNPO) | Converts PMP and PNP to PLP. nih.gov | Investigating species-specific regulatory mechanisms and its role in PLP homeostasis. nih.gov |

| Pyridoxal Kinase (PLK) | Phosphorylates pyridoxal, pyridoxine (B80251), and pyridoxamine. mdpi.com | Understanding its role in the B6 salvage pathway and its interaction with other enzymes. mdpi.com |

| PNP Synthase | Catalyzes the final step in the de novo biosynthesis of vitamin B6. nih.gov | Further elucidation of its complex intramolecular condensation reaction mechanism. nih.gov |

| PLP-dependent enzymes (general) | Catalyze a wide variety of reactions including transamination and decarboxylation. frontiersin.org | Characterizing the structural factors that dictate reaction specificity. frontiersin.org |

Q & A

Q. What is the metabolic role of pyridoxamine 5'-phosphate (PMP) in vitamin B6-dependent enzymatic reactions?

PMP serves as a cofactor in transamination reactions, facilitating amino group transfer between amino acids and keto acids. For example, it participates in the conversion of α-ketoglutarate to glutamate during amino acid metabolism. Methodologically, researchers can validate PMP-dependent activity using enzyme assays coupled with spectrophotometric detection of reaction intermediates, such as monitoring NADH oxidation in glutamate dehydrogenase systems .

Q. How can researchers quantify pyridoxamine 5'-phosphate levels in biological samples?

High-performance liquid chromatography (HPLC) with fluorescence detection is widely used due to PMP’s intrinsic fluorescence. For instance, reverse-phase HPLC with a C18 column and mobile phase buffered at pH 2.5–3.0 can separate PMP from other B6 vitamers. Internal standards like deuterated PMP improve quantification accuracy in complex matrices such as plasma or tissue homogenates .

Q. What are the common pitfalls in experimental designs involving PMP stability, and how can they be mitigated?

PMP is light-sensitive and prone to hydrolysis in aqueous solutions. To stabilize PMP:

- Prepare solutions fresh in amber vials under inert gas (e.g., nitrogen).

- Use acidic buffers (pH ≤ 3) for short-term storage (≤24 hours) at -20°C.

- Avoid freeze-thaw cycles by aliquoting single-use volumes .

Advanced Research Questions

Q. What experimental approaches are used to study the kinetics of pyridoxine 5'-phosphate oxidase (PNPOx) in converting PMP to pyridoxal 5'-phosphate (PLP)?

PNPOx activity assays typically involve:

- Flavin mononucleotide (FMN) dependency : Measure FMN reduction at 450 nm during the oxidation of PMP.

- Oxygen consumption : Use a Clark-type oxygen electrode to monitor O₂ utilization.

- pH profiling : Optimize reaction conditions using Tris-HCl (pH 7.4–8.5), as PNPOx exhibits maximal activity in alkaline environments .

Q. How do structural studies of PNPOx inform its catalytic mechanism with PMP?

X-ray crystallography of PNPOx-PMP complexes reveals that the enzyme’s active site binds PMP via hydrogen bonds to His103 and Arg204 (in E. coli). Site-directed mutagenesis of these residues reduces catalytic efficiency, confirming their role in substrate orientation. Molecular dynamics simulations further elucidate conformational changes during FMN-mediated electron transfer .

Q. How can contradictory findings regarding the anti-glycation effects of PMP versus PLP be resolved?

Discrepancies in glycation inhibition studies often stem from differences in experimental models (e.g., in vitro vs. diabetic rodents). To resolve these:

- Standardize PMP/PLP doses (e.g., 600 mg/kg/day in rodent models).

- Use LC-MS/MS to quantify advanced glycation end-products (AGEs) in target tissues (e.g., kidney or retina).

- Control for endogenous PLP levels, which may confound PMP-specific effects .

Data Contradiction Analysis

Q. Why do some studies report reduced PMP levels in PNPOx-deficient models, while others show no significant change?

Variability arises from tissue-specific PNPOx expression. For example, Arabidopsis mutants show PMP depletion in roots but not leaves due to compensatory salvage pathways. To address this:

- Perform tissue-specific vitamin B6 profiling via HPLC.

- Validate PNPOx knockout efficiency using qRT-PCR and enzyme activity assays .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.